REACTION_CXSMILES
|
CCN([C:6]1[CH:11]=[CH:10][C:9]2[C:12](C)=[CH:13][C:14]([O:16][C:8]=2[CH:7]=1)=[O:15])CC>C(OCC)(=O)C.[Pd]>[O:16]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:6][CH:7]=2)[CH2:12][CH2:13][C:14]1=[O:15]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a bed of celite
|
Type
|
CUSTOM
|
Details
|
to remove the Pd/C
|
Type
|
WASH
|
Details
|
the celite bed washed with warm ethyl acetate (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried under vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=O)CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 156.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |